4-(Tert-butyl)oxazole-5-carbonyl chloride
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Overview
Description
4-(Tert-butyl)oxazole-5-carbonyl chloride is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the 4-position and a carbonyl chloride group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)oxazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hypoiodite with suitable amides in the presence of acetonitrile as a solvent . The reaction is carried out at room temperature to achieve maximum yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product, are likely applied.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)oxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles to form different derivatives.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Catalysts: Such as Lewis acids (e.g., ZnCl2) for cyclization reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
4-(Tert-butyl)oxazole-5-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)oxazole-5-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The oxazole ring provides stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(tert-butyl)oxazole-5-carbonyl chloride include:
Oxazole Derivatives: Such as 2-tert-butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole.
Other Heterocycles: Such as imidazoles and thiazoles, which also feature nitrogen and oxygen atoms in their ring structures.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the tert-butyl group enhances the compound’s steric properties, while the carbonyl chloride group provides a reactive site for further chemical transformations.
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-tert-butyl-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO2/c1-8(2,3)6-5(7(9)11)12-4-10-6/h4H,1-3H3 |
InChI Key |
BKNXNBNFKWEZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(OC=N1)C(=O)Cl |
Origin of Product |
United States |
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